

# onvansertib combination therapy phase 2 clinical trial results

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## Compound Focus: Onvansertib

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## Phase 2 Clinical Trial Efficacy Data for Onvansertib

Cancer Type & Trial Setting	Patient Population	Trial Design & Arms	Key Efficacy Results	Reference
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| **1L RAS-mutated mCRC** (CRDF-004) [1] | N=110 (ITT) | Randomized; **Onvansertib** (20/30 mg) + FOLFIRI/FOLFOX + Bev vs. SoC alone | **cORR**: 30mg arm: **49%**; 20mg arm: 42%; Control: 30% **PFS Trend**: Favored 30mg arm (median not reached) | | **2L KRAS-mutated mCRC** [2] [3] | N=53; Prior oxaliplatin-based therapy | Single-arm; **Onvansertib** + FOLFIRI + Bev | **ORR**: **26.4%** (95% CI, 15.3 to 40.3) **Post-hoc by prior Bev**:

- Bev-naïve: **ORR 76.9%**, mPFS **14.9 mo**
- Bev-exposed: ORR 10.0%, mPFS 6.6 mo | | **2L RAS-mutated mCRC** (ONSEMBLE) [4] | N=21 (evaluable); Prior 1L therapy | Randomized; **Onvansertib** (20/30 mg) + FOLFIRI + Bev vs. SoC alone | **ORR in Bev-naïve: Onvansertib** arms: **50%** (2 of 4) **ORR in Bev-exposed: Onvansertib** arms: 0% (0 of 11) **Control Arm (All)**: 0% (0 of 6) | | **Platinum-Resistant Ovarian Cancer** (Preclinical PDX) [5] | Two patient-derived xenograft models | **Onvansertib** + Gemcitabine or Carboplatin vs. controls | **Tumor Growth**: Significant inhibition with combinations vs. single agents (inactive). **Survival**: ~7-fold increase in median survival with combinations. | | **Olaparib-Resistant Ovarian Cancer** (Preclinical) [6] | BRCA1 mutated & wild-type cell lines and PDXs | **Onvansertib** + Olaparib vs. single agents |

**Cell Viability:** Additive/synergistic effect. **In Vivo:** Tumor growth inhibition and significantly increased survival in olaparib-resistant models. | |

## Detailed Experimental Protocols and Data

For researchers, the methodologies and key findings from these studies are detailed below.

### Metastatic Colorectal Cancer (mCRC) Trials

- **Trial Designs:** The first-line **CRDF-004** trial is a randomized phase 2 study comparing two dose levels of **onvansertib** (20mg and 30mg) combined with standard-of-care (FOLFIRI/FOLFOX + bevacizumab) against standard-of-care alone [1]. The second-line trials were a single-arm phase 2 study [2] and a smaller randomized trial (ONSEMBLE) [4]. The primary endpoint was **Objective Response Rate (ORR)**, with secondary endpoints including **Progression-Free Survival (PFS)** and safety.
- **Key Findings and Translational Insights:** A critical finding across second-line trials is the impact of prior bevacizumab (Bev) exposure. Patients who were **Bev-naïve** showed dramatically higher ORR and longer PFS compared to those previously treated with Bev [2] [4]. Translational research suggests that prior Bev exposure may induce a hypoxic tumor microenvironment that contributes to **onvansertib** resistance, whereas the combination of **onvansertib** and Bev in Bev-naïve patients synergistically inhibits angiogenesis [2].
- **Safety Profile:** The combination of **onvansertib** with FOLFIRI/FOLFOX and bevacizumab was generally well-tolerated. The most common treatment-emergent adverse event was **neutropenia**, with no major or unexpected toxicities reported [1] [2] [4].

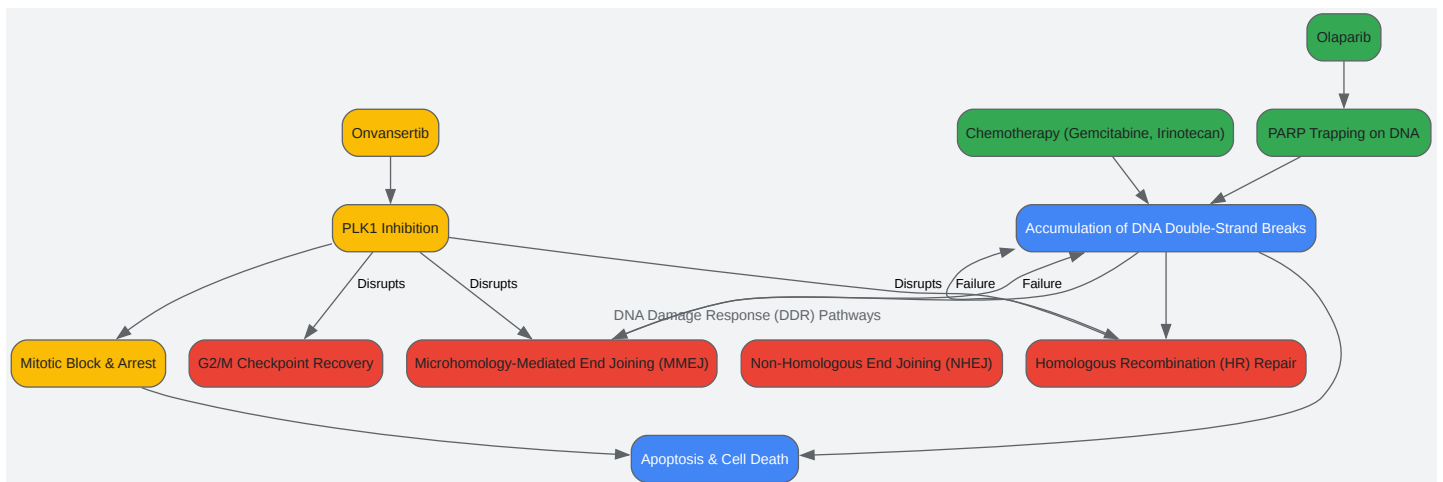
### Ovarian Cancer Preclinical Studies

- **Experimental Models:** Studies utilized **patient-derived xenograft (PDX) models** of high-grade serous ovarian carcinoma, including models with both acquired and intrinsic platinum resistance [5], as well as olaparib-resistant models [6].
- **Methodology:** In vivo, tumor-bearing mice were randomized to receive vehicle, single agents (**onvansertib**, gemcitabine, carboplatin, olaparib), or combinations. Efficacy was assessed by measuring tumor growth inhibition and survival. Mechanistic studies analyzed biomarkers like **γH2AX** (DNA damage), **phospho-Histone H3** (mitotic block), and **cleaved caspase-3** (apoptosis) via Western blot and immunohistochemistry [5] [6].

- Key Findings:** The combinations of **onvansertib/gemcitabine** and **onvansertib/carboplatin** showed significant antitumor activity in platinum-resistant models where single agents were largely inactive [5]. Similarly, **onvansertib/olaparib** combination overcame olaparib resistance by inhibiting homologous recombination repair and increasing DNA damage and apoptosis [6].

## Mechanism of Action and Signaling Pathways

The following diagram illustrates the proposed mechanistic basis for **onvansertib** synergy with DNA-damaging agents and in overcoming PARP inhibitor resistance.



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## Interpretation and Future Directions

The phase 2 data consistently highlights two critical factors for **onvansertib** efficacy: **dose-dependent response** and **prior bevacizumab exposure**. The 30mg dose consistently shows better efficacy in mCRC [1]. The dramatic difference in outcomes for bevacizumab-naïve patients suggests this is the optimal population for future development.

- **Next Steps in mCRC:** Cardiff Oncology has discontinued the second-line program to focus on the first-line setting, where all patients are bevacizumab-naïve. An update on the first-line mCRC program is expected by the first quarter of 2026 [1] [4].
- **Potential in Other Cancers:** The robust preclinical data in ovarian cancer, demonstrating synergy with chemotherapies and ability to reverse PARPi resistance, provides a strong rationale for clinical translation in these settings of high unmet need [5] [6].

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